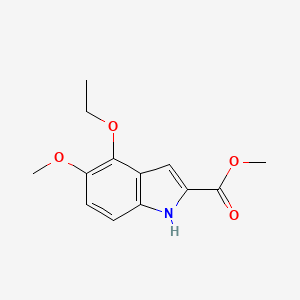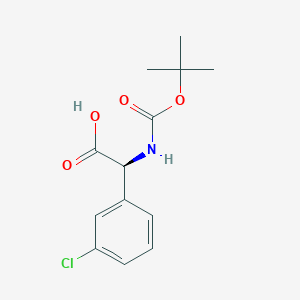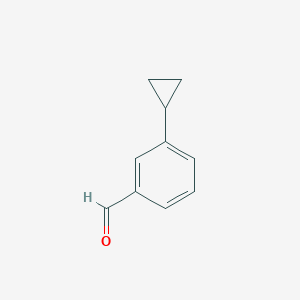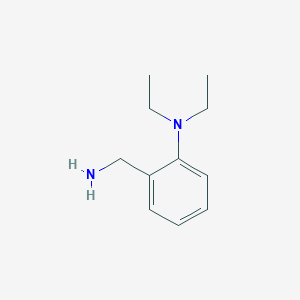
2-Bromo-6-morpholinopyridine
概要
説明
2-Bromo-6-morpholinopyridine is a chemical compound that is part of a broader class of heterocyclic compounds, which are of interest due to their potential applications in various fields, including medicinal chemistry and materials science. The presence of both a bromine atom and a morpholine ring attached to a pyridine core suggests that this compound could be a versatile intermediate for further chemical transformations.
Synthesis Analysis
The synthesis of related brominated heterocyclic compounds often involves the introduction of a bromine atom into a preformed heterocyclic ring. For instance, the synthesis of 2-(1-methyl-1,2,5,6-tetrahydropyridin-3-yl)morpholine involved bromination of 3-acetylpyridine as a key step . Similarly, the synthesis of 6-bromo-2-(furan-2-yl)-3-(prop-2-ynyl)-3H-imidazo[4,5-b]pyridine and 4-bromo-3,4-dichloro-1-(1-morpholinyl)-1-(decylsulfanyl)-2-nitro-buta-1,3-diene also involved bromination reactions . These examples suggest that the synthesis of 2-Bromo-6-morpholinopyridine would likely involve a targeted bromination step on a preformed morpholinopyridine scaffold.
Molecular Structure Analysis
The molecular structure of brominated heterocycles has been studied using techniques such as X-ray diffraction. For example, the crystal and molecular structure of 6-bromo-2-(furan-2-yl)-3-(prop-2-ynyl)-3H-imidazo[4,5-b]pyridine was investigated to understand the geometry and intermolecular interactions in the solid state . Similarly, the crystal structure of 3-(4-bromobenzyloxy)-6-morpholinopyridazine provided insights into the conformation of the morpholine ring and the presence of intermolecular π-π interactions . These studies highlight the importance of such interactions in the stabilization of the crystal structure, which could also be relevant for 2-Bromo-6-morpholinopyridine.
Chemical Reactions Analysis
Brominated heterocycles are known to participate in various chemical reactions, often serving as intermediates for the synthesis of more complex molecules. For instance, 6-bromo-s-triazolo[2,3-a]pyrimidines were used to form morpholino derivatives through nucleophilic substitution reactions . The presence of a bromine atom in 2-Bromo-6-morpholinopyridine suggests that it could undergo similar nucleophilic substitution reactions, potentially leading to the formation of new chemical entities.
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated heterocycles can be influenced by the presence of the bromine atom and the heterocyclic ring system. For example, the photophysical properties of new 2-(aryl/heteroaryl)-6-(morpholin-4-yl/pyrrolidin-1-yl)-(4-trifluoromethyl)quinolines were studied, indicating intraligand and charge-transfer type transitions . Although the specific properties of 2-Bromo-6-morpholinopyridine are not detailed in the provided papers, it can be inferred that its bromine atom and morpholine ring would similarly affect its physical and chemical behavior, potentially making it a candidate for applications in light-emitting materials or as a ligand in metal complexes.
科学的研究の応用
Synthesis and Pharmaceutical Applications
2-Bromo-6-morpholinopyridine and its derivatives are prominently utilized in the synthesis of various pharmaceutical compounds. For instance, a study conducted by Chaudhary et al. (2012) demonstrated the use of related compounds in the synthesis of novel pyrimidine derivatives. These derivatives displayed significant analgesic activity without ulcerogenic effects, showcasing their potential as safer analgesic agents (Chaudhary et al., 2012).
Similarly, Bonacorso et al. (2018) synthesized new series of quinolines using a method that involved 2-Bromo-6-morpholinopyridine. These compounds were observed to have strong interactions with ct-DNA, suggesting possible applications in biomolecular studies (Bonacorso et al., 2018).
Anti-inflammatory Agents
Chaydhary et al. (2015) synthesized a series of pyrimidine derivatives using 2-Bromo-6-morpholinopyridine. These compounds demonstrated significant anti-inflammatory activity, indicating their potential use in treating inflammation-related conditions (Chaydhary et al., 2015).
Antimicrobial and Anticancer Agents
Makisumi (1961) explored the reactivity of certain pyrimidine derivatives, including those synthesized using 2-Bromo-6-morpholinopyridine, and identified potential applications in developing anticancer and antimicrobial agents (Makisumi, 1961).
Gene Activation Studies
Ando et al. (2001) reported a novel technique for gene activation in zebrafish embryos using compounds related to 2-Bromo-6-morpholinopyridine. This method presents a potential tool for genetic research and manipulation (Ando et al., 2001).
Vasodilation Properties
Girgis et al. (2008) synthesized pyridinecarboxylates, utilizing related compounds, which demonstrated considerable vasodilation properties. This suggests potential applications in the treatment of cardiovascular diseases (Girgis et al., 2008).
Safety And Hazards
特性
IUPAC Name |
4-(6-bromopyridin-2-yl)morpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrN2O/c10-8-2-1-3-9(11-8)12-4-6-13-7-5-12/h1-3H,4-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCGFRLCJCFDVOQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC(=CC=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70428191 | |
| Record name | 2-Bromo-6-morpholinopyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70428191 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-6-morpholinopyridine | |
CAS RN |
332134-60-8 | |
| Record name | 2-Bromo-6-morpholinopyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70428191 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(6-Bromo-pyridin-2-yl)-morpholine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![(2R)-2-amino-3-[2-(aminomethyl)phenyl]propanoic Acid](/img/structure/B1278086.png)






![2-[(3-cyanophenyl)amino]acetic Acid](/img/structure/B1278102.png)

